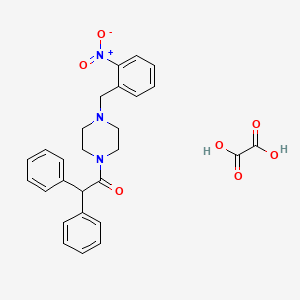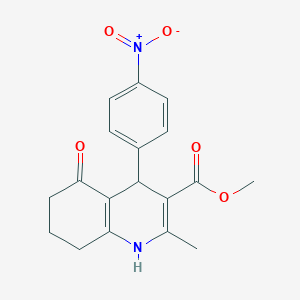
1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate, also known as DPA-NB, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mecanismo De Acción
The exact mechanism of action of 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate is not fully understood, but it is believed to interact with the serotonin 5-HT2A receptor in the brain. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate can modulate the activity of the serotonin 5-HT2A receptor, leading to changes in neurotransmitter release and neuronal activity. This can result in altered perception, cognition, and mood. Additionally, 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate has been shown to have anti-cancer properties, potentially through the induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor. However, its limited solubility in non-polar solvents can make it difficult to use in certain experimental setups. Additionally, its potential psychoactive effects may limit its use in certain research applications.
Direcciones Futuras
There are several potential future directions for research involving 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate. One area of interest is its potential use as a tool for studying the role of the serotonin 5-HT2A receptor in various physiological processes. Additionally, further research is needed to fully understand its anti-cancer properties and potential therapeutic applications. Finally, the development of more soluble analogs of 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate could expand its potential use in various experimental setups.
Métodos De Síntesis
The synthesis of 1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate involves the reaction of diphenylacetyl chloride with 2-nitrobenzylamine, followed by the addition of piperazine and oxalic acid. The resulting compound is a white crystalline powder that is soluble in polar solvents such as ethanol and methanol.
Aplicaciones Científicas De Investigación
1-(diphenylacetyl)-4-(2-nitrobenzyl)piperazine oxalate has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA damage, a potential anti-cancer agent, and a tool for studying the role of the serotonin 5-HT2A receptor in the brain.
Propiedades
IUPAC Name |
1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3.C2H2O4/c29-25(24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)27-17-15-26(16-18-27)19-22-13-7-8-14-23(22)28(30)31;3-1(4)2(5)6/h1-14,24H,15-19H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXBMVVHFLVKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2-Nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(2-ethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5145906.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5145921.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[2-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5145924.png)
![2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide](/img/structure/B5145935.png)
![1-[(4,5-dimethyl-2-furyl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5145940.png)

![N~1~-(4-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145959.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145963.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide](/img/structure/B5145970.png)
![2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol](/img/structure/B5145982.png)

![2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5145995.png)
